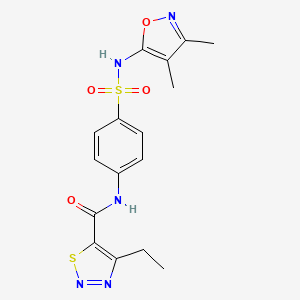![molecular formula C21H19N3O2 B2389478 N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide CAS No. 1423773-49-2](/img/structure/B2389478.png)
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential use in dental health. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 401.44 g/mol. This compound has shown promising results in preventing tooth decay and promoting dental remineralization.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization process. It also promotes the remineralization process by providing a source of calcium and phosphate ions that are necessary for the formation of new tooth enamel.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has been shown to have no toxic effects on human cells and tissues. It is also biocompatible, meaning that it does not cause any adverse reactions when in contact with biological systems. N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has been shown to be effective in preventing tooth decay and promoting dental remineralization in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential use in dental health, making it a valuable tool for researchers in this field. However, N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
1. Investigating the use of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in combination with other compounds for enhanced dental remineralization.
2. Studying the potential use of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in the treatment of other dental conditions, such as periodontal disease.
3. Investigating the use of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in other fields, such as bone regeneration.
4. Developing new methods for synthesizing and purifying N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide to improve its stability and solubility.
5. Investigating the safety and efficacy of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in long-term use.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide can be synthesized through a multi-step process involving the reaction of 1-cyanocyclopentene with 2-cyanophenylboronic acid, followed by the reaction of the resulting intermediate with 3-hydroxybenzamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has been extensively studied for its potential use in dental health. It has been shown to promote dental remineralization by binding to tooth enamel and preventing the demineralization process caused by acidic conditions in the mouth. N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has also been investigated for its antimicrobial properties, which could help prevent the growth of harmful bacteria in the mouth.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-13-17-6-1-2-7-18(17)14-26-19-9-5-8-16(12-19)20(25)24-21(15-23)10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWUNBKMHXFPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)
![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)

![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)


![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
